molecular formula C16H14BrNO B2757761 2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole CAS No. 939893-30-8

2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole

Cat. No.: B2757761
CAS No.: 939893-30-8
M. Wt: 316.198
InChI Key: YTKUIVXCANZHMN-UHFFFAOYSA-N
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Description

2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromobenzyl group and a phenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole typically involves the reaction of 3-bromobenzyl bromide with phenylhydroxylamine in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of bromobenzaldehyde derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to the formation of dihydroisoxazole derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Bromobenzaldehyde derivatives.

    Reduction: Dihydroisoxazole derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways.

Comparison with Similar Compounds

    2-(3-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Methylbenzyl)-5-phenyl-2,5-dihydroisoxazole: Similar structure but with a methyl group instead of bromine.

    2-(3-Nitrobenzyl)-5-phenyl-2,5-dihydroisoxazole: Similar structure but with a nitro group instead of bromine.

Uniqueness: The presence of the bromine atom in 2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-5-phenyl-5H-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c17-15-8-4-5-13(11-15)12-18-10-9-16(19-18)14-6-2-1-3-7-14/h1-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKUIVXCANZHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=CN(O2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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